Cas no 1341498-87-0 (4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile)
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
- 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
-
- MDL: MFCD20368328
- Inchi: 1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-6(5-11)2-4-7/h1-4H
- InChI Key: AUPNVWLXHTULJZ-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(OC2=NN=C(Br)S2)C=C1
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A443758-1g |
4-((5-Bromo-1,3,4-thiadiazol-2-yl)oxy)benzonitrile |
1341498-87-0 | 97% | 1g |
$555.00 | 2021-07-13 | |
| Apollo Scientific | OR310176-500mg |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | 500mg |
£250.00 | 2024-05-26 | ||
| Chemenu | CM494563-1g |
4-((5-Bromo-1,3,4-thiadiazol-2-yl)oxy)benzonitrile |
1341498-87-0 | 97% | 1g |
$544 | 2023-03-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405069-500mg |
4-((5-Bromo-1,3,4-thiadiazol-2-yl)oxy)benzonitrile |
1341498-87-0 | 97% | 500mg |
¥2993.00 | 2024-08-09 | |
| A2B Chem LLC | AI75430-1mg |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75430-5mg |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75430-10mg |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI75430-500mg |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 500mg |
$466.00 | 2024-04-20 | |
| A2B Chem LLC | AI75430-1g |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 1g |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AI75430-5g |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile |
1341498-87-0 | >97% | 5g |
$2713.00 | 2024-04-20 |
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile Suppliers
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Introduction to 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile (CAS No. 1341498-87-0)
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile, a compound with the chemical identifier CAS No. 1341498-87-0, is a significant molecule in the realm of pharmaceutical and agrochemical research. This compound belongs to the class of benzonitrile derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 5-bromo-1,3,4-thiadiazole moiety linked via an oxygen atom to a benzonitrile group, endow it with unique chemical and pharmacological properties that make it a valuable candidate for further investigation.
The benzonitrile group is well-known for its role as a pharmacophore in various therapeutic agents. It contributes to the molecule's ability to interact with biological targets, often through hydrogen bonding or hydrophobic interactions. In contrast, the thiadiazole ring system is another crucial structural component that has been extensively studied for its antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a bromine atom at the 5-position of the thiadiazole ring further modulates its reactivity and biological activity, making it an attractive scaffold for medicinal chemists.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile. Modern synthetic strategies often involve multi-step reactions that leverage transition metal catalysis and palladium-mediated cross-coupling reactions to construct the desired framework efficiently. These methods not only improve yield but also enhance scalability, which is crucial for industrial applications. The synthesis of this compound typically involves the coupling of a halogenated thiadiazole derivative with a benzonitrile precursor under controlled conditions, often in the presence of palladium catalysts and ligands that facilitate the formation of new carbon-carbon bonds.
The pharmacological profile of 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile has been explored in several preclinical studies. Its structural similarity to known bioactive compounds suggests potential therapeutic applications in areas such as oncology and neurology. The brominated thiadiazole moiety is particularly interesting because it can serve as a handle for further derivatization, allowing researchers to fine-tune the molecule's properties for specific biological targets. For instance, modifications at the benzonitrile group could alter its solubility or metabolic stability, while changes at the thiadiazole ring might enhance its binding affinity to certain enzymes or receptors.
In vitro studies have demonstrated that this compound exhibits promising activity against various disease-causing agents. Its ability to inhibit the growth of certain cancer cell lines has been highlighted in several publications. The mechanism of action likely involves interference with key cellular processes such as proliferation or apoptosis. Additionally, preliminary data suggest that 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile may have antimicrobial properties, making it a candidate for developing novel antibiotics or antifungal agents. The presence of both electron-withdrawing and electron-donating groups in its structure allows it to interact with biological targets in multiple ways, enhancing its potential efficacy.
The agrochemical industry has also shown interest in this compound due to its structural features that mimic natural products known for their pesticidal properties. Benzonitrile derivatives are frequently used in crop protection chemicals because they can disrupt metabolic pathways in pests while maintaining low toxicity to plants and non-target organisms. By incorporating a thiadiazole ring into the molecular framework, researchers aim to enhance these properties further while reducing environmental impact. This dual functionality makes 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile a versatile candidate for developing next-generation agrochemicals.
The development of new synthetic methodologies is essential for optimizing the production of 4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile on an industrial scale. Continuous flow chemistry has emerged as a powerful tool for this purpose because it offers improved reaction control and scalability compared to traditional batch processing methods. By implementing flow reactors equipped with suitable catalysts and reaction conditions optimized for high yields and purity, manufacturers can produce this compound more efficiently while minimizing waste generation.
The regulatory landscape surrounding new chemical entities like 4-[(5-bromo-1,3,4-thiadiazol-2-yloxy]benzonitrile is complex but well-established. Regulatory agencies require comprehensive data on safety and efficacy before approving any new drug or pesticide candidates for commercial use. Researchers must navigate stringent guidelines regarding animal testing protocols (e.g., acute toxicity studies), environmental impact assessments (e.g., ecotoxicity tests), and human clinical trials (e.g., Phase I safety evaluations). Compliance with these regulations ensures that only safe and effective products reach market approval.
In conclusion,4-[ (5-bromo -1 ,3 ,4 -thiadiazol -2 -yl )oxy ]benzonitrile represents an exciting opportunity for innovation across multiple sectors including pharmaceuticals,agrochemicals,and materials science . Its unique structural features coupled with emerging synthetic technologies position it as one among leading candidates worth exploring further . Future research should focus not only on optimizing production methods but also expanding our understanding regarding its full spectrum applications . As science advances , so too will our ability harness such compounds potential benefits society .
1341498-87-0 (4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)